molecular formula C10H11IO3 B14791010 Ethyl 2-hydroxy-2-(4-iodophenyl)acetate

Ethyl 2-hydroxy-2-(4-iodophenyl)acetate

Cat. No.: B14791010
M. Wt: 306.10 g/mol
InChI Key: PNELABTZUPVTBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-hydroxy-2-(4-iodophenyl)acetate is an organic compound with the molecular formula C10H11IO3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an iodine atom at the para position and an ethyl ester group is attached to the carboxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate typically involves the esterification of 2-hydroxy-2-(4-iodophenyl)acetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-2-(4-iodophenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-hydroxy-2-(4-iodophenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules. The iodine atom can facilitate radiolabeling, making it useful in diagnostic imaging. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-hydroxy-2-(4-iodophenyl)acetate can be compared with similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-hydroxy-2-(4-bromophenyl)acetate: Similar structure but with a bromine atom instead of an iodine atom.

    Ethyl 2-hydroxy-2-(4-chlorophenyl)acetate: Similar structure but with a chlorine atom instead of an iodine atom.

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical and physical properties, such as higher molecular weight and potential for radiolabeling .

Properties

Molecular Formula

C10H11IO3

Molecular Weight

306.10 g/mol

IUPAC Name

ethyl 2-hydroxy-2-(4-iodophenyl)acetate

InChI

InChI=1S/C10H11IO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9,12H,2H2,1H3

InChI Key

PNELABTZUPVTBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)I)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.